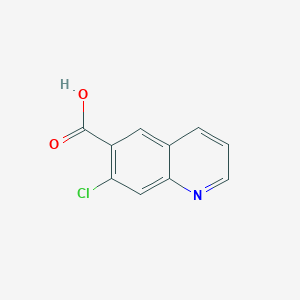

7-Chloro-6-quinolinecarboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H6ClNO2 |

|---|---|

Molecular Weight |

207.61 g/mol |

IUPAC Name |

7-chloroquinoline-6-carboxylic acid |

InChI |

InChI=1S/C10H6ClNO2/c11-8-5-9-6(2-1-3-12-9)4-7(8)10(13)14/h1-5H,(H,13,14) |

InChI Key |

JRMGTSRTCSMUBQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=C(C=C2N=C1)Cl)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis pathways for 7-Chloro-6-quinolinecarboxylic acid

Synthesis Pathways for 7-Chloro-6-quinolinecarboxylic Acid: An In-Depth Technical Guide

As a Senior Application Scientist, I approach the synthesis of complex heterocyclic building blocks not merely as a sequence of steps, but as a system of interacting chemical forces. The synthesis of 7-chloro-6-quinolinecarboxylic acid (CAS 1379311-06-4)[1] presents a classic challenge in heterocyclic chemistry: controlling regioselectivity during annulation. This molecule is a critical intermediate in the development of kinase inhibitors and c-Met antagonists[2], making its highly pure synthesis a priority for drug development professionals.

This whitepaper deconstructs the definitive synthetic pathway for this compound, focusing on the mechanistic causality behind experimental choices, self-validating protocols, and the rigorous chromatographic resolution required to isolate the target isomer.

Part 1: Retrosynthetic Analysis & Regiochemical Causality

The most robust and scalable method for constructing the quinoline core of this molecule is the Skraup Annulation . Disconnecting the quinoline ring leads us to the commercially available starting material: 4-amino-2-chlorobenzoic acid .

However, subjecting this aniline derivative directly to Skraup conditions presents two major chemical hurdles:

-

Decarboxylation: The harsh, hot acidic conditions required for the Skraup reaction can easily decarboxylate the free benzoic acid. Causality: We must first protect the carboxylic acid as an ethyl ester (yielding ethyl 4-amino-2-chlorobenzoate) to preserve the functional group integrity[3].

-

Regioselectivity: Cyclization of the intermediate can occur at either of the two positions ortho to the amine (C3 or C5 of the benzoic acid ring).

-

Attack at C3 yields the 5-chloro quinoline isomer.

-

Attack at C5 yields the target 7-chloro quinoline isomer.

-

The Regiochemical Reality: Counterintuitively, despite the steric hindrance posed by the adjacent chlorine atom, cyclization at C3 is kinetically favored. The resonance electron-donating effect of the chlorine atom increases the nucleophilicity of the C3 position. Consequently, the reaction yields a 2:1 mixture favoring the 5-chloro isomer over the desired 7-chloro isomer[2]. Recognizing this inherent bias is critical; it dictates that downstream chromatographic resolution is non-negotiable.

Figure 1: Skraup annulation pathway illustrating divergent regioselectivity.

Part 2: Quantitative Reaction Parameters

To successfully navigate the isomer separation, one must understand the physical properties of the resulting mixture. The table below summarizes the quantitative data used to track and isolate the target molecule.

| Parameter | 5-Chloro Isomer (Major Byproduct) | 7-Chloro Isomer (Target) |

| Precursor Cyclization Site | C3 (ortho to Cl) | C5 (para to Cl) |

| Crude Product Ratio | ~66% (2 parts) | ~33% (1 part) |

| Retention Factor (Rf) | 0.45 (Hexane:EtOAc 3:1) | 0.30 (Hexane:EtOAc 3:1) |

| Ester Intermediate CAS | N/A | 916812-04-9 |

| Final Free Acid CAS | N/A | 1379311-06-4 |

Note on Chromatography: The 5-chloro isomer elutes first. Causality: The chlorine atom at position 5 sterically shields the quinoline nitrogen, reducing its hydrogen-bonding interaction with the silica gel stationary phase, thereby rendering it less polar than the 7-chloro isomer.

Part 3: Self-Validating Experimental Protocols

The following workflow details the end-to-end synthesis. Every step is designed as a self-validating system to ensure process control before proceeding to the next stage.

Figure 2: End-to-end synthetic workflow for 7-Chloro-6-quinolinecarboxylic acid.

Protocol 1: Carboxylate Protection (Esterification)

-

Procedure: Suspend 4-amino-2-chlorobenzoic acid (1.0 eq) in absolute ethanol (10 volumes). Slowly add concentrated H₂SO₄ (0.2 eq) dropwise. Heat the reaction mixture to reflux for 12 hours.

-

Workup: Concentrate the mixture in vacuo, neutralize carefully with saturated aqueous NaHCO₃, and extract with Ethyl Acetate (EtOAc). Dry the organic layer over Na₂SO₄ and concentrate.

-

Self-Validation Check: Analyze via LC-MS. The reaction is deemed complete when the starting material peak (m/z ~171) is entirely replaced by the ethyl ester product (m/z ~199.5).

Protocol 2: Skraup Annulation

-

Procedure: To a round-bottom flask containing ethyl 4-amino-2-chlorobenzoate (1.0 eq), add glycerol (3.0 eq) and sodium 3-nitrobenzenesulfonate (0.6 eq). Cautiously add concentrated H₂SO₄ (4.0 eq) dropwise with vigorous stirring. Heat the mixture to 140–150 °C for 4 to 6 hours.

-

Mechanistic Choice: Sodium 3-nitrobenzenesulfonate is chosen over traditional nitrobenzene. Causality: It provides the necessary oxidative potential to aromatize the dihydroquinoline intermediate, but its high water solubility makes the subsequent aqueous workup significantly cleaner and avoids toxic nitrobenzene residues.

-

Self-Validation Check: TLC (Hexane:EtOAc 3:1) must show complete consumption of the ester starting material and the emergence of two distinct, UV-active spots (Rf 0.45 and 0.30) corresponding to the 5-chloro and 7-chloro isomers[2].

Protocol 3: Regioisomer Resolution

-

Procedure: Pour the hot Skraup reaction mixture over crushed ice. Basify to pH 8-9 using aqueous NH₄OH (avoids the exotherm and salt precipitation of NaOH). Extract thoroughly with Dichloromethane (DCM).

-

Chromatography: Load the crude extract onto a silica gel column. Perform gradient elution starting from 10% EtOAc in Hexanes, slowly increasing to 30% EtOAc.

-

Self-Validation Check: Pool the fractions corresponding to the lower spot (Rf 0.30). Validate the regiochemistry of the isolated ethyl 7-chloro-6-quinolinecarboxylate via ¹H NMR. The 7-chloro isomer will display a characteristic isolated singlet for the C8 aromatic proton, distinct from the coupling patterns of the 5-chloro isomer.

Protocol 4: Saponification (Alkaline Hydrolysis)

-

Procedure: Dissolve the purified ethyl 7-chloro-6-quinolinecarboxylate in a 1:1 mixture of THF and water. Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq). Stir at ambient temperature for 4 hours.

-

Isolation: Once TLC confirms complete ester hydrolysis, remove the THF in vacuo. Cool the remaining aqueous phase to 0 °C and carefully acidify with 1M HCl until the pH reaches 3–4.

-

Self-Validation Check: The target 7-chloro-6-quinolinecarboxylic acid will precipitate as a highly pure solid. Filter the precipitate, wash with cold water, and dry under high vacuum to afford the final product (CAS 1379311-06-4)[1].

References

- US8822468B2 - 3-Methyl-imidazo[1,2-b]pyridazine derivatives | Google P

-

ethyl 7-chloro-6-quinolinecarboxylate - CAS 916812-04-9 | Molaid Chemical Database |[Link]

Sources

The Quinolinecarboxylic Acid Pharmacophore: Discovery, Mechanism, and Synthetic Methodologies

Abstract The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid skeleton is the foundational pharmacophore of the fluoroquinolone class of antibiotics. Since their serendipitous discovery in the early 1960s, quinolinecarboxylic acids have evolved into one of the most prescribed and structurally optimized classes of broad-spectrum antimicrobials. This technical whitepaper explores the historical discovery, molecular mechanism of action, structure-activity relationships (SAR), and the gold-standard synthetic methodologies required to construct this vital chemical scaffold.

The Accidental Breakthrough: Historical Discovery

The genesis of quinolinecarboxylic acid antibiotics is a classic example of serendipity in drug discovery. In 1962, while attempting to synthesize the antimalarial agent chloroquine at Sterling-Winthrop Research Institute, chemist George Lesher and his team isolated a minor byproduct:1[1].

Although this specific byproduct exhibited only modest antibacterial properties, it served as the critical lead compound. Subsequent structural optimization led to the synthesis of the 1,8-naphthyridine analog, nalidixic acid, which became the first clinically approved drug in this class, primarily used for treating Gram-negative urinary tract infections[2]. This discovery triggered decades of rational drug design, transitioning the class from narrow-spectrum urinary antiseptics to potent, systemic, broad-spectrum fluoroquinolones.

Table 1: Generational Evolution of Quinolones

| Generation | Representative Drug | Key Structural Modification | Primary Antimicrobial Spectrum |

| First | Nalidixic Acid | 1,8-naphthyridine core (lacks fluorine) | Gram-negative enterics (UTIs only) |

| Second | Ciprofloxacin | Addition of C6-Fluorine & C7-Piperazine | Broad Gram-negative, atypical pathogens |

| Third | Levofloxacin | Chiral methyl at C8-N1 ring system | Enhanced Gram-positive (S. pneumoniae) |

| Fourth | Moxifloxacin | C8-Methoxy, C7-Diazabicyclononyl | Broadest spectrum, robust anaerobic coverage |

Mechanism of Action: Topoisomerase Trapping

Unlike beta-lactams that target the bacterial cell wall, quinolinecarboxylic acids exert their bactericidal activity by directly interfering with DNA replication. Their primary targets are two essential bacterial type II topoisomerases: DNA gyrase (primarily in Gram-negative bacteria) and Topoisomerase IV (primarily in Gram-positive bacteria)[3].

The Water-Metal Ion Bridge

The bactericidal causality lies in the drug's ability to trap the enzyme-DNA cleavage complex. The C3-carboxylic acid and C4-ketone groups act as a bidentate ligand. They chelate a magnesium ion (Mg²⁺), which in turn coordinates with specific water molecules to form a 4 linking the drug to the serine and acidic residues (e.g., Ser83 and Asp87 in E. coli GyrA) of the topoisomerase enzyme[4]. This ternary complex (Drug-Enzyme-DNA) prevents the religation of the cleaved DNA strands, leading to the accumulation of lethal double-strand breaks (DSBs) and subsequent replication fork arrest[5].

Mechanism of quinolinecarboxylic acid trapping DNA gyrase/Topo IV.

Structure-Activity Relationship (SAR) & Optimization

The transition from early quinolones to modern fluoroquinolones was driven by meticulous 6[6]. Every position on the quinoline core has been probed to maximize target affinity while minimizing off-target human toxicity.

Table 2: SAR of the Fluoroquinolone Scaffold

| Position | Optimal Substituent | Pharmacological Causality |

| N-1 | Cyclopropyl group | Provides optimal steric bulk for the DNA gyrase binding pocket; enhances overall potency. |

| C-3 / C-4 | Carboxylic acid / Ketone | Essential: Mediates Mg²⁺ chelation and the water-metal ion bridge with Topoisomerase. |

| C-6 | Fluorine atom | Increases lipophilicity for cell wall penetration; significantly enhances target enzyme affinity. |

| C-7 | Piperazine / Pyrrolidine | Modulates pharmacokinetic half-life; the basic nitrogen improves Gram-negative porin entry. |

| C-8 | Methoxy group (-OCH₃) | Reduces UV-induced phototoxicity; combats resistance mutations in the GyrA subunit. |

Chemical Synthesis: The Gould-Jacobs Reaction

When designing a synthetic route for a novel fluoroquinolone, the 7 remains the gold standard for constructing the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core[7]. Originally developed in 1939, this robust thermal cyclization method has been widely adapted in medicinal chemistry to generate highly functionalized quinolones[8].

Step-by-step workflow of the Gould-Jacobs reaction for quinolone synthesis.

Self-Validating Protocol: Gould-Jacobs Synthesis of a Quinolone Core

As an application scientist, it is critical to understand that a protocol is only as good as its built-in validation checkpoints. The following methodology details the synthesis of the quinolinecarboxylic acid core, emphasizing the causality behind each experimental choice.

Step 1: Condensation to form the Anilidomethylenemalonate Intermediate

-

Procedure: In a round-bottom flask, combine the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.1 eq). Heat the neat mixture to 100–130 °C for 2 hours.

-

Causality: The slight molar excess of DEEM ensures the complete consumption of the more valuable aniline derivative. The primary amine acts as a nucleophile, attacking the electron-deficient alkene of DEEM, which drives the elimination of ethanol.

-

Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The complete disappearance of the polar aniline spot and the emergence of a highly UV-active intermediate spot confirms the reaction's completion. Remove the ethanol byproduct under reduced pressure to drive the equilibrium forward.

Step 2: High-Temperature Thermal Cyclization

-

Procedure: Dissolve the purified intermediate in diphenyl ether (approx. 10 mL per gram of intermediate). Equip the flask with a reflux condenser and heat vigorously to 250–260 °C for 45 minutes.

-

Causality: The intermediate requires massive thermal energy to overcome the activation barrier for the 6π-electrocyclization that forms the bicyclic quinoline ring. Diphenyl ether (b.p. 259 °C) is chosen specifically because it provides a stable, high-boiling, inert thermal bath that will not degrade at these extreme temperatures[9].

-

Validation Checkpoint: Allow the mixture to cool to room temperature. The cyclized 4-hydroxy-3-carboethoxyquinoline product is insoluble in cold diphenyl ether and will spontaneously precipitate. Add a non-polar solvent (e.g., cyclohexane) to force complete precipitation, then filter and wash to remove residual high-boiling solvent.

Step 3: Saponification and Acidification

-

Procedure: Suspend the cyclized ester in a 10% (w/v) aqueous sodium hydroxide solution. Reflux for 1.5 hours. Cool the mixture in an ice bath and slowly acidify with concentrated hydrochloric acid until the pH reaches ~3.

-

Causality: The strong base hydrolyzes the ethyl ester to a soluble sodium carboxylate salt. Subsequent acidification protonates the carboxylate. Because the resulting quinoline-3-carboxylic acid is zwitterionic and neutral at its isoelectric point, its aqueous solubility drops drastically, causing it to crash out of the solution[7].

-

Validation Checkpoint: The sudden formation of a dense, white/off-white precipitate upon reaching acidic pH is the definitive visual confirmation of success. Isolate via vacuum filtration, wash with cold water, and confirm purity via Melting Point (MP) analysis and ¹H-NMR (looking for the disappearance of the ethyl ester signals).

References

-

Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”, Journal of Medicinal Chemistry - ACS Publications. 1

-

Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance, PMC. 2

-

Quinolone antibiotics, MedChemComm (RSC Publishing). 3

-

Fluoroquinolone interactions with Mycobacterium tuberculosis gyrase: Enhancing drug activity against wild-type and resistant gyrase, PNAS. 4

-

(PDF) Mechanism of fluoroquinolone action, ResearchGate. 5

-

Structure—activity and structure—side-effect relationship for the quinolone antibacterials, ResearchGate.6

-

Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis, Benchchem. 7

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine, PMC. 8

-

Application Notes and Protocols: Gould-Jacobs Cyclization for Quinolone Synthesis, Benchchem. 9

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinolone antibiotics - MedChemComm (RSC Publishing) DOI:10.1039/C9MD00120D [pubs.rsc.org]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic data interpretation for 7-Chloro-6-quinolinecarboxylic acid

The following technical guide details the spectroscopic interpretation of 7-Chloro-6-quinolinecarboxylic acid , a specific heterocyclic building block relevant to medicinal chemistry, particularly in the synthesis of quinolone antibiotics and antimalarial agents.

Technical Guide for Structural Elucidation & Quality Control

Executive Summary & Structural Framework

Target Molecule: 7-Chloro-6-quinolinecarboxylic acid

Formula: C

Accurate characterization of this molecule requires differentiating it from its structural isomers (e.g., the 4-COOH or 3-COOH variants) and confirming the regiochemistry of the chlorine and carboxylic acid substituents on the benzenoid ring.[1] This guide synthesizes Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) data into a cohesive validation protocol.

Theoretical Structural Analysis

The quinoline core consists of a fused benzene and pyridine ring.

-

Positions 1-4 (Pyridine ring): Unsubstituted.

-

Position 6: Carboxylic acid (-COOH) – Strong electron-withdrawing group (EWG).[1]

-

Position 7: Chlorine (-Cl) – Inductive EWG, but weak resonance donor.[1]

Key Diagnostic Challenge: Distinguishing the 6,7-substitution pattern from 5,6- or 7,8-isomers. The lack of coupling between protons on the benzenoid ring (H5 and H8 are para to each other) is the primary NMR indicator.

Mass Spectrometry (MS) Interpretation

Methodology: Electrospray Ionization (ESI) in Negative Mode (ESI-) is preferred for carboxylic acids, though Positive Mode (ESI+) works if the pyridine nitrogen is protonated.

Primary Ionization Characteristics[2]

-

Molecular Ion (M-H)

: Observed at m/z 206 (100%) and m/z 208 (33%). -

Isotope Pattern: The distinctive 3:1 ratio between the

Cl and -

Nitrogen Rule: The neutral mass is odd (207 Da) due to the single nitrogen atom, resulting in an even mass for the protonated ion [M+H]

(m/z 208).

Fragmentation Pathway (MS/MS)

Fragmentation is driven by the stability of the aromatic core.

-

Decarboxylation: Loss of CO

(44 Da) from the carboxylic acid is the dominant pathway.-

Precursor: m/z 206 (M-H)

-

Product: m/z 162 (7-chloroquinolin-6-yl anion).[1]

-

-

Dechlorination: High-energy collisions may cleave the C-Cl bond, though this is less favorable than decarboxylation.[1]

Figure 1: Proposed fragmentation pathway for 7-Chloro-6-quinolinecarboxylic acid in ESI(-) mode.

Infrared (IR) Spectroscopy

Sampling: Solid-state ATR (Attenuated Total Reflectance) or KBr pellet.

| Functional Group | Frequency (cm | Intensity | Assignment |

| O-H Stretch | 2500–3300 | Broad, Med | Carboxylic acid dimer O-H stretch (often overlaps C-H).[1] |

| C=O Stretch | 1680–1710 | Strong | Conjugated carboxylic acid carbonyl. Lower freq due to conjugation. |

| C=N / C=C | 1590, 1500 | Medium | Quinoline aromatic ring skeletal vibrations. |

| C-O Stretch | 1280–1300 | Strong | C-O single bond of the acid. |

| C-Cl Stretch | 700–800 | Med/Weak | Aryl chloride stretch (often obscured in fingerprint region).[1] |

Diagnostic Note: The broad "fermi resonance" bands often seen in carboxylic acids around 2500-2700 cm

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d

H NMR Interpretation (400 MHz, DMSO-d )

The aromatic region (7.5 – 9.0 ppm) contains 5 protons. The key to assigning the 6,7-substitution pattern is identifying the isolated singlets on the benzene ring.

| Proton | Shift ( | Multiplicity | Interpretation | |

| COOH | 13.5 - 14.0 | Broad Singlet | - | Acidic proton (exchangeable with D |

| H-2 | 9.05 | Doublet (dd) | 4.2, 1.6 | Most deshielded aromatic proton (adj. to Nitrogen).[1] |

| H-5 | 8.65 | Singlet | - | Diagnostic: Ortho to COOH, meta to Cl.[1] Para to H8 (no coupling). |

| H-4 | 8.50 | Doublet (dd) | 8.4, 1.6 | Peri-position to H5. |

| H-8 | 8.25 | Singlet | - | Diagnostic: Ortho to Cl, meta to COOH.[1] Shielded relative to H5. |

| H-3 | 7.65 | Doublet of Doublets | 8.4, 4.2 | Coupled to H2 and H4.[1] |

*Note: Chemical shifts are predicted values based on substituent chemical shift increments (SCS) for quinoline derivatives. Exact values may vary ±0.1 ppm depending on concentration.

The "Singlet" Logic:

In a 6,7-disubstituted quinoline, the remaining protons on the benzene ring are at positions 5 and 8.[1] These protons are para to each other. Para-coupling (

-

5,6-disubstituted: Would show H7/H8 as an ortho-coupled doublet pair (

Hz). -

7,8-disubstituted: Would show H5/H6 as an ortho-coupled doublet pair.

C NMR Interpretation (100 MHz, DMSO-d )

Expected signal count: 10 signals (1 C=O, 9 Aromatic carbons).[1]

-

Carbonyl (C=O): ~166-167 ppm.

-

C-2: ~152 ppm (Deshielded by N).

-

C-4: ~137 ppm.[1]

-

Quaternary Carbons:

-

C-6 (COOH): ~130 ppm (Ipso to acid).

-

C-7 (Cl): ~135 ppm (Ipso to Cl).

-

C-8a/C-4a: Bridgehead carbons (~125-148 ppm).

-

Experimental Protocol: Structure Validation Workflow

To ensure reproducibility in a drug development context, follow this validation workflow.

Step 1: Sample Preparation[2][3]

-

Weighing: Transfer 5–10 mg of the solid acid into a clean vial.

-

Solvation: Add 0.6 mL of DMSO-d

(99.9% D).[1]-

Tip: If the solution is cloudy, sonicate for 30 seconds. Do not heat excessively to avoid decarboxylation.

-

-

Filtration: If undissolved particles remain, filter through a cotton plug into the NMR tube to prevent line broadening.

Step 2: Acquisition Parameters[1][2]

-

Temperature: 298 K (25°C).

-

Relaxation Delay (D1): Set to

5 seconds. The quaternary carbons (C6, C7) and the COOH proton have long T1 relaxation times. Short delays will suppress their integration/intensity.

Step 3: Logic Flow for Confirmation

Figure 2: Decision tree for confirming the 6,7-substitution pattern.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 610107, 7-Chloroquinoline-4-carboxylic acid (Analogous Structure Reference).[1] Retrieved from [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.[1] John Wiley & Sons.[2] (Standard reference for substituent chemical shift increments in quinolines).

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data.[1] Springer.[2] (Source for IR and NMR prediction rules).

Sources

Physical and chemical properties of 7-Chloro-6-quinolinecarboxylic acid derivatives

This technical guide details the physicochemical characterization, synthetic pathways, and reactivity profiles of 7-Chloro-6-quinolinecarboxylic acid , a bifunctional heterocyclic scaffold distinct from the more common antimalarial (4-COOH) and antibacterial (3-COOH) quinoline isomers.

Molecular Architecture & Physicochemical Profile[1]

The 7-chloro-6-quinolinecarboxylic acid scaffold represents a "push-pull" electronic system where the electron-deficient quinoline ring is further modulated by an electron-withdrawing carboxylic acid at position 6 and an inductively withdrawing (but mesomerically donating) chlorine at position 7.

Structural Analysis

-

Core Framework: 10-electron aromatic system (Benzo[b]pyridine).[1]

-

Substituent Effects:

-

C6-COOH: Exerts a strong electron-withdrawing effect (-M, -I) on the benzene ring, deactivating it towards electrophilic aromatic substitution (SEAr) but activating the ortho-position (C7) for nucleophilic attack.

-

C7-Cl: Provides a handle for cross-coupling reactions. Its position ortho to the carboxylic acid creates a steric pocket that can influence the binding kinetics of derivatives.

-

Physicochemical Properties (Data & Predictions)

The following data synthesizes experimental values from the parent quinoline-6-carboxylic acid with calculated adjustments for the 7-chloro substituent.

| Property | Value / Range | Mechanistic Insight |

| Molecular Formula | C₁₀H₆ClNO₂ | MW: 207.61 g/mol |

| Appearance | Off-white to beige powder | High lattice energy due to intermolecular H-bonding (dimer formation). |

| Melting Point | >280 °C (dec) | Significantly higher than simple quinolines due to zwitterionic character potential and H-bonding. |

| pKa (Acid) | 2.6 – 2.9 (Predicted) | The 7-Cl (-I effect) increases acidity relative to the parent acid (pKa ~3.05). |

| pKa (Base) | 4.2 – 4.5 (Predicted) | The Quinoline N is less basic than pyridine due to the fused ring and EWG substituents. |

| LogP | 2.4 – 2.6 | Moderate lipophilicity. The Cl atom increases LogP by ~0.7 units over the parent acid. |

| Solubility | DMSO, DMF, dilute alkali | Insoluble in water at neutral pH. Soluble in 1M NaOH (as carboxylate) and 1M HCl (as quinolinium). |

Synthetic Accessibility

Direct synthesis of the 6-isomer is less trivial than the 3- or 4-isomers (which use Gould-Jacobs or Conrad-Limpach cyclizations). The most robust route relies on the oxidation of a methyl precursor.

Primary Route: Oxidation of 7-Chloro-6-methylquinoline

This protocol ensures regiochemical purity, avoiding the isomer mixtures common in Skraup syntheses.

Reaction Logic:

-

Precursor: 7-Chloro-6-methylquinoline (accessible via Skraup reaction of 3-chloro-4-methylaniline).

-

Oxidant: Chromium Trioxide (CrO₃) in H₂SO₄ or Selenium Dioxide (SeO₂).

-

Mechanism: Benzylic oxidation converts the methyl group to a carboxylic acid.

Alternative Route: Modified Skraup Cyclization

Condensation of 4-amino-2-chlorobenzoic acid with glycerol/sulfuric acid.

-

Risk:[2][3][4] This often yields a mixture of isomers or undergoes decarboxylation under harsh Skraup conditions. The oxidation route is preferred for purity.

Visualization of Synthetic Pathways

Caption: Figure 1. Regioselective synthesis via benzylic oxidation of the methyl-quinoline precursor.

Chemical Reactivity & Derivatization Strategies

The scaffold offers three distinct points of diversity: the carboxylic acid (C6), the aryl chloride (C7), and the quinoline nitrogen (N1).

C7-Chlorine Functionalization (The "Hard" Handle)

Unlike 2- or 4-chloroquinolines, the 7-chloro position is not activated for Nucleophilic Aromatic Substitution (SₙAr) by the ring nitrogen. The 6-COOH group provides slight activation (ortho-EWG), but palladium-catalyzed coupling is the standard for high yields.

-

Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids.

-

Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

-

Solvent: Dioxane/H₂O or DMF.

-

-

Buchwald-Hartwig Amination: Introduces amine diversity at C7.

-

Note: Requires strong bases (NaOtBu), which will deprotonate the C6-COOH first. Use 2+ equivalents of base or protect the acid as an ester.

-

C6-Carboxylic Acid Functionalization (The "Soft" Handle)

-

Amidation: Standard EDC/HOBt or HATU couplings work well.

-

Esterification: Thionyl chloride (SOCl₂) in methanol yields the methyl ester, improving solubility for subsequent C7 modifications.

Reactivity Map

Caption: Figure 2. Divergent synthesis strategy targeting the three reactive centers of the scaffold.

Experimental Protocols

Protocol A: Synthesis via Oxidation of 7-Chloro-6-methylquinoline

Based on standard benzylic oxidation methodologies [1, 2].

-

Preparation: Dissolve 7-chloro-6-methylquinoline (1.0 eq) in 60% H₂SO₄ (10 vol).

-

Oxidation: Cool to 0°C. Add Chromium Trioxide (CrO₃) (3.0 eq) portion-wise over 30 minutes to control exotherm.

-

Reaction: Allow to warm to room temperature, then reflux at 90°C for 4–6 hours. Monitor by TLC (the acid will stay at the baseline in EtOAc/Hexane).

-

Workup:

-

Cool the mixture to room temperature.

-

Pour onto crushed ice.

-

Adjust pH to ~3–4 using 50% NaOH solution. The product will precipitate as an off-white solid.[5]

-

Filter, wash with cold water, and dry under vacuum.

-

-

Purification: Recrystallize from DMF/Ethanol if necessary.

Protocol B: Suzuki-Miyaura Coupling at C7

Optimized for deactivated aryl chlorides [3].

-

Reagents: Combine 7-chloro-6-quinolinecarboxylic acid methyl ester (1.0 eq), Aryl Boronic Acid (1.2 eq), and K₂CO₃ (2.5 eq).

-

Note: Use the ester to prevent catalyst poisoning by the free acid.

-

-

Catalyst: Add Pd(dppf)Cl₂ (5 mol%).

-

Solvent: Suspend in 1,4-Dioxane/Water (4:1 ratio). Degas with Nitrogen for 10 minutes.

-

Reaction: Heat to 100°C for 12–18 hours under inert atmosphere.

-

Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate. Purify via silica flash chromatography.

References

-

ChemicalBook. (2024). 6-Quinolinecarboxylic acid: Properties and Synthesis. Retrieved from

-

PubChem. (2025). 7-Chloroquinoline-4-carboxylic acid and related structures.[5][6][7][8] National Library of Medicine. Retrieved from

-

Tagata, T., & Nishida, M. (2003). Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. Journal of Organic Chemistry. Retrieved from

-

BenchChem. (2025).[9][10] 7-Chloroquinoline-4-carboxylic acid literature review and reactivity. Retrieved from

Sources

- 1. ijfmr.com [ijfmr.com]

- 2. chembk.com [chembk.com]

- 3. mdpi.com [mdpi.com]

- 4. HU212967B - Process for producing 7-chloro-quinaldine - Google Patents [patents.google.com]

- 5. guidechem.com [guidechem.com]

- 6. prepchem.com [prepchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage | MDPI [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

The 7-Chloroquinoline Scaffold: A Technical Guide to Biological Activity, Mechanisms, and Experimental Validation

Executive Summary

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry. Specifically, the 7-chloroquinoline nucleus—historically the cornerstone of the antimalarial drug chloroquine—has seen a massive resurgence in drug discovery. Driven by the need to overcome Plasmodium falciparum resistance and the discovery of its potent off-target effects in mammalian cells, researchers have extensively derivatized the C-4 position. This guide synthesizes the mechanistic causality, quantitative structure-activity relationships (SAR), and self-validating experimental protocols for evaluating the dual antimalarial and anticancer properties of novel 7-chloroquinoline derivatives.

Mechanistic Grounding: Causality in Biological Systems

The biological efficacy of 7-chloroquinoline derivatives is fundamentally driven by their physicochemical properties, specifically their weak base characteristics and the electron-withdrawing nature of the chlorine atom.

Antimalarial Mechanism: Hemozoin Biocrystallization Inhibition

During the intraerythrocytic stage, Plasmodium falciparum digests host hemoglobin within its acidic digestive vacuole (pH ~5.0), releasing millimolar quantities of toxic ferriprotoporphyrin IX (free heme). To survive, the parasite biocrystallizes this heme into inert hemozoin (β-hematin) 1[1]. 7-chloroquinoline derivatives diffuse into the digestive vacuole where they become protonated. This pH trapping prevents their efflux. The planar quinoline ring forms strong π-π stacking interactions with the porphyrin ring of the free heme. The 7-chloro substituent is critical here; its electron-withdrawing effect optimizes the electron density of the quinoline ring, strengthening the binding complex. This interaction caps the growing hemozoin polymer, leading to the accumulation of toxic free heme, which destroys the parasite's membrane via oxidative stress 2[2].

Anticancer Mechanism: Autophagy Inhibition and Apoptosis

In mammalian cancer cells, the same pH trapping mechanism causes 7-chloroquinolines to accumulate in acidic lysosomes. This accumulation neutralizes the lysosomal pH, thereby inhibiting resident hydrolases and blocking autophagosome-lysosome fusion 3[3]. By shutting down autophagy, the compounds starve rapidly dividing cancer cells of recycled nutrients. Additionally, specific C-4 substitutions (e.g., benzimidazole or thiosemicarbazide moieties) enable these hybrids to intercalate into DNA or inhibit specific kinases, triggering cell cycle arrest and apoptosis 4[4].

Divergent signaling and mechanistic pathways of 7-chloroquinoline derivatives in malaria and cancer.

Quantitative Biological Activity

Recent literature demonstrates that derivatization at the C-4 position yields compounds with sub-micromolar efficacy. The following tables consolidate high-throughput screening data for leading 7-chloroquinoline hybrids.

Table 1: In Vitro Antimalarial Activity against Plasmodium falciparum

| Compound Class | Strain | Target / Assay | IC50 (µM) | Reference |

| Piperazine-isatin conjugate | W2 (CQ-resistant) | Whole cell viability | 0.22 | 5[5] |

| Thiazoleacetic derivative (8) | Murine model | β-hematin inhibition | 0.65 | 6[6] |

| Quinoline-1,2,4-triazine (40d) | 3D7 (CQ-sensitive) | β-hematin inhibition | 4.54 | 7[7] |

Table 2: In Vitro Anticancer Activity

| Compound Class | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Benzimidazole hybrids (10a-c) | HeLa | Cervical Carcinoma | 0.2 - 6.1 | 4[4] |

| Triazole derivative (9) | MCF-7 | Breast Cancer | 7.54 | 8[8] |

| Thiazoleacetic derivative (12) | MCF-7 | Breast Cancer | 12.99 | 6[6] |

| Triazole derivative (9) | HCT-116 | Colon Carcinoma | 21.41 | 8[8] |

Experimental Methodologies: Self-Validating Protocols

To ensure data integrity, biological evaluations of 7-chloroquinolines must utilize self-validating biochemical logic. The following protocols detail the gold-standard assays for these compounds.

Protocol 1: In Vitro β-Hematin (Hemozoin) Crystallization Inhibition Assay

Causality & Validation: This assay relies on the differential solubility of heme states. Uncrystallized free heme is highly soluble in alkaline or detergent-based solutions, whereas biocrystallized β-hematin is completely insoluble. By using a lipid catalyst (e.g., Tween 20), the assay accurately mimics the physiological lipid droplets within the parasite's vacuole that nucleate crystallization 1[1]. A subsequent SDS wash acts as a self-validating step: it strips away all unreacted heme, ensuring that the final absorbance reading exclusively measures successfully formed crystals.

Step-by-Step Methodology:

-

Hemin Preparation: Dissolve hemin chloride in 0.4 M NaOH. Neutralize immediately with 1 M acetate buffer (pH 5.0) to mimic the acidic environment of the digestive vacuole.

-

Catalysis: Add a lipid catalyst (e.g., 20 µL of a 10% Tween 20 solution) to the hemin mixture to initiate the nucleation of β-hematin.

-

Compound Treatment: Aliquot the mixture into a 96-well plate. Add serial dilutions of the 7-chloroquinoline derivatives (0.1 to 100 µM). Include chloroquine as a positive control and DMSO as a vehicle control.

-

Incubation: Seal the plate and incubate at 37°C for 18–24 hours to allow crystallization.

-

Solubilization Wash (Critical Step): Add 200 µL of a washing buffer containing 2.5% SDS and 0.1 M sodium bicarbonate (pH 9.0). Incubate for 30 minutes. Logic: This dissolves all free, uninhibited heme.

-

Quantification: Centrifuge the plate to pellet the insoluble β-hematin. Discard the supernatant. Dissolve the remaining pellet in 0.1 M NaOH and measure absorbance at 400 nm using a microplate reader. Calculate the IC50 via non-linear regression.

Protocol 2: High-Throughput MTT Cytotoxicity Assay

Causality & Validation: The MTT assay is a colorimetric test that measures the reduction of a yellow tetrazolium salt (MTT) into insoluble purple formazan. This reduction is strictly catalyzed by NAD(P)H-dependent cellular oxidoreductase enzymes (primarily mitochondrial succinate dehydrogenase). Because these enzymes degrade rapidly upon cell death, formazan generation is a direct, self-validating proxy for the number of metabolically active (viable) cells 9[9].

Step-by-Step Methodology:

-

Cell Seeding: Seed target cancer cells (e.g., MCF-7, HCT-116) into a 96-well tissue culture plate at an optimal density (5,000–10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow adherence.

-

Compound Treatment: Carefully aspirate the medium. Add 100 µL of fresh medium containing serial dilutions of the 7-chloroquinoline derivatives.

-

Incubation: Incubate the treated cells for 48 to 72 hours.

-

MTT Addition: Add 20 µL of sterile-filtered MTT solution (5 mg/mL in PBS) directly to each well. Incubate for an additional 4 hours. Logic: Viable cells will internalize the MTT and precipitate formazan crystals intracellularly.

-

Formazan Solubilization: Carefully aspirate the medium to avoid disturbing the cell monolayer. Add 150 µL of pure DMSO to each well. Place on an orbital shaker for 15 minutes to fully dissolve the trapped formazan crystals.

-

Detection: Measure the absorbance at 570 nm. Calculate the percentage of cell viability relative to the vehicle control to determine the IC50.

High-throughput screening workflows for evaluating antimalarial and anticancer properties.

References

- BenchChem.

- RSC Advances.Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.

- Taylor & Francis.

- BenchChem.

- MDPI.Design, Synthesis, Antitumor, and Antiplasmodial Evaluation of New 7-Chloroquinoline–Benzimidazole Hybrids.

- MalariaWorld.

- Ovid.

- ASM Journals.Cytostatic versus Cytocidal Activities of Chloroquine Analogues and Inhibition of Hemozoin Crystal Growth.

- NIH PMC.Dual-functioning antimalarials that inhibit the chloroquine-resistance transporter.

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. Dual-functioning antimalarials that inhibit the chloroquine-resistance transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. ovid.com [ovid.com]

- 6. malariaworld.org [malariaworld.org]

- 7. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 8. tandfonline.com [tandfonline.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Technical Whitepaper: Physicochemical Profiling and Synthetic Validation of 7-Chloro-6-quinolinecarboxylic Acid

Executive Summary

This in-depth technical guide provides a comprehensive analysis of 7-Chloro-6-quinolinecarboxylic acid , a highly specialized heterocyclic intermediate utilized in advanced pharmaceutical development. By detailing its physicochemical properties, structure-activity relationship (SAR) logic, and regioselective synthesis, this whitepaper serves as an authoritative resource for researchers and drug development professionals.

Physicochemical Profiling & Structural Analysis

7-Chloro-6-quinolinecarboxylic acid (CAS: 1379311-06-4) is a rigid, planar molecule that combines the electron-deficient quinoline core with two critical functional groups: an electron-withdrawing chlorine atom and a hydrogen-bonding carboxylic acid[1]. This specific arrangement dictates its unique behavior in both organic synthesis and biological systems.

Table 1: Quantitative Physicochemical Properties

| Property | Value | Structural Implication |

| Compound Name | 7-Chloro-6-quinolinecarboxylic acid | Core scaffold for library generation. |

| CAS Registry Number | 1379311-06-4 | Unique identifier for the 6,7-isomer[1]. |

| Molecular Formula | C₁₀H₆ClNO₂ | Confirms the mono-chloro, mono-acid substitution[1]. |

| Molecular Weight | 207.61 g/mol | Low molecular weight ideal for fragment-based drug design[1]. |

| Exact Mass | 207.0087 Da | Target mass for high-resolution LC-MS validation. |

| Topological Polar Surface Area | 50.19 Ų | Optimal for cell permeability while maintaining target affinity[2]. |

| Hydrogen Bond Donors | 1 | Provided by the C6 carboxylic acid. |

| Hydrogen Bond Acceptors | 3 | Provided by the quinoline N1 and the carboxylate oxygens. |

Structural & Mechanistic Significance (SAR)

The quinoline scaffold is universally recognized as a privileged heterocyclic motif, forming the core of numerous therapeutic agents, including established antimalarial and anticancer drugs[3]. The 7-chloro-6-carboxylic acid substitution pattern is highly strategic for drug discovery:

-

Metabolic Stability: The 7-chloro substitution blocks cytochrome P450-mediated oxidation at the highly reactive 7-position, thereby enhancing the metabolic half-life of the resulting drug candidate[3].

-

Target Affinity (Halogen Bonding): The chlorine atom fits tightly into hydrophobic pockets of target proteins (e.g., kinase domains or bacterial DNA gyrase), establishing strong halogen bonds.

-

Synthetic Versatility: The carboxylic acid at position 6 provides an ideal synthetic handle for amide coupling, allowing for rapid, divergent library generation during the lead optimization phase.

Structure-Activity Relationship (SAR) logic for 7-Chloro-6-quinolinecarboxylic acid.

Synthetic Methodology: Regioselective Skraup Cyclization

The synthesis of 7-Chloro-6-quinolinecarboxylic acid requires precise regiocontrol. The most robust and scalable method utilizes a modified Skraup cyclization starting from the commercially available precursor 4-amino-2-chlorobenzoic acid .

Protocol 1: Step-by-Step Regioselective Synthesis

-

Precursor Preparation: Combine 4-amino-2-chlorobenzoic acid (1.0 eq) with glycerol (3.0 eq) and nitrobenzene (0.6 eq) in a reaction vessel.

-

Causality: Glycerol acts as the source of the three-carbon unit (via in situ dehydration to acrolein). Nitrobenzene serves as a mild oxidant to drive the final aromatization of the newly formed pyridine ring without over-oxidizing the substrate.

-

-

Acid Catalysis: Dropwise addition of concentrated H₂SO₄ at 0 °C.

-

Causality: The initial dehydration is highly exothermic. Strict temperature control prevents the rapid polymerization of acrolein, which would otherwise lead to intractable tar formation and low yields.

-

-

Cyclization: Heat the mixture gradually to 140 °C for 4 hours.

-

Causality: Cyclization occurs exclusively at the unsubstituted ortho position (C5 of the aniline precursor) due to the steric hindrance and electronic deactivation caused by the chlorine atom at C2. This regioselectivity guarantees the formation of the 6,7-substitution pattern rather than an undesired 5,6-pattern.

-

-

Quenching & Isoelectric Isolation: Pour the cooled mixture into crushed ice and adjust the pH to 4.5 using NaOH.

-

Causality: A pH of 4.5 approximates the isoelectric point of the target compound. This neutralizes the quinolinium ion and protonates the carboxylate, thereby maximizing the precipitation of the zwitterionic product for easy filtration.

-

Synthetic workflow and analytical validation for 7-Chloro-6-quinolinecarboxylic acid.

Analytical Validation & Self-Validating Systems

To ensure scientific integrity, the isolated product must be subjected to a self-validating analytical workflow. The following protocols do not merely confirm identity; they systematically rule out structural isomers.

Protocol 2: LC-MS and NMR Validation

-

LC-MS Profiling: Run the sample on a C18 column with a 0.1% formic acid/acetonitrile gradient.

-

Self-Validation Logic: Formic acid ensures protonation of the quinoline nitrogen, yielding a strong [M+H]⁺ signal. The mass spectrum must display a characteristic 3:1 isotope pattern at m/z 208.0 and 210.0 . This isotopic signature self-validates the successful retention of the chlorine atom throughout the harsh acidic conditions of the Skraup synthesis.

-

-

¹H-NMR Analysis (DMSO-d6):

-

Self-Validation Logic: The regiochemistry of the cyclization is definitively proven by the splitting pattern of the protons on the benzene ring (H-5 and H-8). Because the substituents are at positions 6 and 7, H-5 and H-8 are para to one another. They will appear as two distinct, isolated singlets . If cyclization had occurred at the incorrect position, these protons would be ortho to each other, resulting in two doublets with a large coupling constant (J ≈ 8 Hz).

-

Table 2: Regiochemical NMR Predictor (Self-Validation Matrix)

| Proton | Expected Shift (ppm) | Multiplicity | Causality / Structural Proof |

| COOH | ~13.0 | Singlet (broad) | Confirms the presence of the free carboxylic acid. |

| H-2 | ~9.0 | Doublet | Strongly deshielded by the adjacent electronegative quinoline nitrogen. |

| H-4 | ~8.5 | Doublet | Typical downfield shift for the gamma position of the quinoline core. |

| H-5 | ~8.3 | Singlet | Critical: Isolated proton between the pyridine ring and the COOH group. |

| H-8 | ~8.1 | Singlet | Critical: Isolated proton between the Cl atom and the quinoline nitrogen. |

| H-3 | ~7.6 | Doublet of doublets | Beta position, couples with both H-2 and H-4. |

References

- Bidepharm. "CAS:1379311-06-4, 7-氯喹啉-6-羧酸-毕得医药". Source: bidepharm.com.

- BLD Pharm. "1055320-72-3|7-Chloro-1H-indole-6-carboxylic acid|BLD Pharm". Source: bldpharm.com.

- BenchChem. "7-Chloroquinoline-4-carboxylic acid literature review". Source: benchchem.com.

- National Center for Biotechnology Information. "7-Chloroquinoline-4-carboxylic acid | C10H6ClNO2 | CID 610107 - PubChem". Source: nih.gov.

Sources

Safety and handling guidelines for 7-Chloro-6-quinolinecarboxylic acid

An In-Depth Technical Guide to the Safety and Handling of 7-Chloro-6-quinolinecarboxylic Acid

Executive Technical Summary

7-Chloro-6-quinolinecarboxylic acid (CAS 2137931-06-4) is a specialized heteroaromatic building block utilized primarily in the synthesis of bioactive small molecules, particularly kinase inhibitors and receptor antagonists.[1] Unlike its more common isomers (the 3- and 4-carboxylic acids), the 6-position acid offers a unique vector for extending molecular geometry in Structure-Activity Relationship (SAR) studies.

This guide moves beyond generic safety advice to provide a field-proven framework for handling this compound. The presence of the quinoline core suggests potential DNA intercalation risks, while the carboxylic acid and chloro-substituents dictate specific reactivity and solubility profiles. Treat this compound as a potent bioactive intermediate until specific toxicology data proves otherwise.

Physicochemical Profile & Identification

Accurate identification is the first step in safety. This compound is often confused with its isomers.

| Parameter | Technical Specification |

| Chemical Name | 7-Chloro-6-quinolinecarboxylic acid |

| CAS Registry Number | 2137931-06-4 |

| Molecular Formula | C₁₀H₆ClNO₂ |

| Molecular Weight | 207.61 g/mol |

| Appearance | Off-white to pale yellow solid (crystalline powder) |

| Solubility Profile | High: DMSO, DMF, DMAc Moderate: Methanol, Ethanol (often requires heat) Low/Insoluble: Water, Hexanes, Diethyl Ether |

| pKa (Predicted) | ~3.5 (Carboxylic acid), ~4.8 (Quinoline nitrogen) |

| Melting Point | >280°C (Decomposition likely) |

Expert Insight: The low aqueous solubility and high melting point are characteristic of the intermolecular hydrogen bonding (head-to-tail stacking) common in quinoline carboxylic acids. For reactions, avoid attempting to dissolve in DCM or THF alone; use a co-solvent system (e.g., DMF/DCM) to ensure homogeneity.

Hazard Identification & Toxicology (GHS Standards)

While specific toxicological data for the 6-isomer is limited, we apply the Precautionary Principle based on the well-characterized 7-chloroquinoline-4-carboxylic acid analog (CAS 13337-66-1).

Signal Word: WARNING

| Hazard Class | H-Code | Risk Description | Mechanism of Action |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[2] | Quinoline derivatives can disrupt mitochondrial function and intercalate DNA. |

| Skin Irritation | H315 | Causes skin irritation.[2][3] | Acidic functionality causes direct proton-donation damage to keratinocytes. |

| Eye Irritation | H319 | Causes serious eye irritation.[2][3] | Crystalline micro-particulates cause mechanical abrasion + chemical pH burn. |

| STOT - SE | H335 | May cause respiratory irritation. | Fine dust inhalation triggers mucosal inflammation. |

Engineering Controls & Personal Protective Equipment (PPE)

Standard lab coats are insufficient for high-potency quinoline intermediates.

A. Engineering Controls

-

Primary Containment: All weighing and open-vessel manipulations must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.

-

Static Control: Use an ionizing bar or anti-static gun during weighing. Quinoline powders are prone to static charge, leading to "fly-away" dust that contaminates the workspace.

B. PPE Selection Logic

-

Respiratory: If working outside a hood (not recommended) or with >10g quantities, use a P100/N95 respirator to prevent inhalation of fine particulates.

-

Hand Protection:

-

Standard: Nitrile gloves (minimum 0.11 mm thickness).

-

High Risk (Solutions in DMSO/DMF):Double-gloving is mandatory. DMSO acts as a permeation enhancer, potentially carrying the dissolved quinoline through the glove barrier and into the bloodstream.

-

-

Eye Protection: Chemical splash goggles. Safety glasses are inadequate due to the risk of airborne dust entering from the side.

Safe Handling Lifecycle: A Visual Workflow

The following diagram outlines the logical decision tree for safe processing, from receipt to disposal.

Figure 1: Operational workflow for handling 7-Chloro-6-quinolinecarboxylic acid, including a decision matrix for spill response.

Experimental Protocols & Reactivity Insights

This section provides "field-proven" advice for using this scaffold in synthesis, ensuring both safety and high yield.

A. Solubility & Activation Strategy

The C6-carboxylic acid is often stubborn.

-

Activation: Standard EDC/NHS coupling may be sluggish due to the electron-deficient quinoline ring.

-

Recommendation: Use HATU or convert to the acid chloride using SOCl₂ (Thionyl Chloride) with catalytic DMF.

-

Safety Note: If using SOCl₂, the reaction generates HCl and SO₂ gas. This must be scrubbed (NaOH trap) to prevent corrosion of hood ductwork.

-

B. Cross-Coupling at C7 (The Chlorine Handle)

The 7-chloro position is less reactive than a 4-chloro substituent but can participate in Palladium-catalyzed reactions.

-

Protocol: Use electron-rich ligands (e.g., XPhos, SPhos) to facilitate oxidative addition into the C7-Cl bond.

-

Self-Validating Check: If the reaction turns black (Pd precipitation) without conversion, the quinoline nitrogen may be poisoning the catalyst. Add 1.0 eq of Tetrabutylammonium bromide (TBAB) or switch to a precatalyst (e.g., Pd(dppf)Cl₂) to stabilize the active species.

C. Work-up & Purification

-

Acid/Base Extraction:

-

Dissolve crude in EtOAc (if soluble) or 10% MeOH/DCM.

-

Wash with 1N HCl (removes basic impurities, protonates quinoline N).

-

Critical Step: The carboxylic acid may precipitate at the interface. If an emulsion forms, filter the biphasic mixture through Celite.

-

Emergency Response & Disposal

Accidental Release (Spills)

-

Solid Spill: Do not sweep dry. This generates hazardous dust.

-

Protocol: Cover with wet paper towels (water or ethanol), then wipe up. Place in a sealed bag labeled "Hazardous Solid Waste."

-

-

Solution Spill (DMSO/DMF):

-

Protocol: Apply vermiculite or sand immediately. Do not use combustible materials (sawdust). Scoop into a container. Wash the area with 1N NaOH to neutralize any residual acid, followed by water.

-

Disposal Compliance

-

Classification: Halogenated Organic Waste.

-

Prohibition: Never dispose of down the drain. The quinoline core is toxic to aquatic life (aquatic toxicity category often overlooked).

-

Destruction: High-temperature incineration is required to break down the chloro-quinoline ring.

References

-

PubChem. (n.d.).[2] 7-Chloroquinoline-4-carboxylic acid (Analog Safety Profile).[2] National Library of Medicine. Retrieved March 8, 2026, from [Link]

-

European Chemicals Agency (ECHA). (n.d.).[2] C&L Inventory: 7-chloroquinoline derivatives.[2][4] Retrieved March 8, 2026, from [Link]

Sources

- 1. 179024-68-1|4,6-Dichloroquinoline-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. 7-Chloroquinoline-4-carboxylic acid | C10H6ClNO2 | CID 610107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Organocatalytic synthesis and evaluation of 7-chloroquinoline-1,2,3-triazoyl carboxamides as potential antinociceptive, anti-inflammatory and anticonvulsant agent - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes & Protocols: The Strategic Use of 7-Chloro-6-quinolinecarboxylic Acid in Organic Synthesis

This technical guide offers an in-depth exploration of 7-Chloro-6-quinolinecarboxylic acid, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple procedural lists to provide a comprehensive understanding of the molecule's reactivity, grounded in mechanistic principles, and present field-proven protocols for its application in key synthetic transformations.

Introduction: A Versatile Scaffold in Medicinal Chemistry

The quinoline core is a "privileged scaffold," a structural motif frequently found in therapeutic agents due to its ability to interact with a wide range of biological targets.[1] The specific substitution pattern of 7-Chloro-6-quinolinecarboxylic acid offers three distinct points for chemical modification: the aromatic chlorine, the carboxylic acid, and the quinoline ring itself. This trifunctional nature makes it an exceptionally valuable starting material for constructing diverse molecular libraries, particularly in the search for new anticancer, antimalarial, and antibacterial agents.[1][2]

Physicochemical Properties

A clear understanding of a reagent's physical properties is fundamental to its successful application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆ClNO₂ | [3] |

| Molecular Weight | 207.61 g/mol | [3] |

| Appearance | White to off-white solid | [3] |

| CAS Number | 13337-66-1 | [4] |

| Melting Point | >300 °C (decomposes) | Not explicitly found, but typical for similar structures |

| Solubility | Sparingly soluble in common organic solvents, soluble in basic aqueous solutions | General chemical knowledge |

| pKa (predicted) | ~4.5 (for carboxylic acid) | [3] (Note: Source predicts pKa for a related compound) |

The Chemical Logic: Reactivity and Mechanistic Considerations

The synthetic utility of 7-Chloro-6-quinolinecarboxylic acid is dictated by the interplay of its functional groups. The quinoline nitrogen acts as an electron-withdrawing group, influencing the aromatic system's reactivity.[5]

-

The Carboxylic Acid (C6-Position): This group is the primary site for amide bond formation, a cornerstone reaction in medicinal chemistry for linking molecular fragments. Activation of the carboxyl group is necessary to overcome the low reactivity towards amines.

-

The Chloro Substituent (C7-Position): The chlorine atom is a versatile handle for two major classes of reactions:

-

Palladium-Catalyzed Cross-Coupling: It serves as an excellent leaving group in reactions like the Suzuki-Miyaura coupling, enabling the formation of C-C bonds to introduce new aryl or heteroaryl moieties.[6]

-

Nucleophilic Aromatic Substitution (SNAr): While the quinoline ring is electron-deficient, the C7 position is not as activated towards SNAr as the C2 or C4 positions.[5] Therefore, displacing the chlorine with nucleophiles typically requires elevated temperatures or specific activation. The reaction proceeds through a high-energy intermediate known as a Meisenheimer complex.[7][8]

-

Below is a diagram illustrating the key reactive sites on the molecule.

Caption: Key reactive sites for synthetic modification.

Core Applications & Experimental Protocols

The following protocols are designed to be robust and reproducible, providing a solid foundation for synthetic exploration.

Application 1: Amide Bond Formation via HATU Coupling

Amidation is arguably the most common reaction in drug discovery programs.[9][10] Using a uronium-based coupling agent like HATU provides high yields and is compatible with a wide range of substrates, including electron-deficient amines where other methods may fail.[11]

Causality: The reaction proceeds by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile. DIPEA (a non-nucleophilic base) is crucial for deprotonating the carboxylic acid and the protonated amine, facilitating the reaction.[12]

Caption: Workflow for HATU-mediated amide coupling.

Protocol 1: General Procedure for HATU-Mediated Amide Coupling

| Reagent/Material | Moles (equiv) | Purpose |

| 7-Chloro-6-quinolinecarboxylic acid | 1.0 | Starting material |

| Amine (R-NH₂) | 1.1 - 1.2 | Nucleophile |

| HATU | 1.2 | Coupling agent/activator |

| DIPEA | 2.5 | Non-nucleophilic base |

| Anhydrous DMF | - | Solvent |

Step-by-Step Methodology:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 7-Chloro-6-quinolinecarboxylic acid (1.0 eq), the desired amine (1.1 eq), and HATU (1.2 eq).

-

Solvation: Add anhydrous DMF to achieve a concentration of approximately 0.1 M with respect to the carboxylic acid.

-

Activation: Cool the mixture to 0°C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise with stirring.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.

-

Monitoring: Monitor the reaction's progress by TLC (e.g., in 1:1 Hexanes:Ethyl Acetate) or LC-MS until the starting material is consumed.

-

Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide.

Application 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for C(sp²)-C(sp²) bond formation, ideal for introducing aryl or heteroaryl substituents at the C7 position.[13][14] The choice of catalyst, ligand, and base is critical for achieving high yields, especially with a less reactive aryl chloride.

Causality: The reaction follows a well-established catalytic cycle involving a palladium(0) species.[13] Oxidative addition of the aryl chloride to Pd(0) forms a Pd(II) intermediate. Transmetalation with the boronic acid (activated by the base) transfers the organic group to the palladium. Finally, reductive elimination yields the C-C coupled product and regenerates the Pd(0) catalyst.[13]

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

| Reagent/Material | Moles (equiv) | Purpose |

| 7-Chloro-6-quinolinecarboxylic acid | 1.0 | Electrophile |

| Arylboronic Acid | 1.5 | Nucleophile source |

| Pd(OAc)₂ or Pd₂(dba)₃ | 0.02 - 0.05 | Palladium catalyst precursor |

| SPhos or XPhos | 0.04 - 0.10 | Ligand for palladium |

| K₂CO₃ or Cs₂CO₃ | 2.0 - 3.0 | Base |

| Dioxane/Water (e.g., 4:1) | - | Solvent system |

Step-by-Step Methodology:

-

Setup: In a reaction vial or flask, combine 7-Chloro-6-quinolinecarboxylic acid (1.0 eq), the arylboronic acid (1.5 eq), the palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq), the phosphine ligand (e.g., SPhos, 0.10 eq), and the base (e.g., K₂CO₃, 2.0 eq).

-

Inerting: Seal the vessel and purge with an inert gas (N₂ or Argon) for 5-10 minutes.

-

Solvation: Add the degassed solvent system (e.g., 4:1 dioxane:water) via syringe.

-

Reaction: Heat the mixture to 80-110°C with vigorous stirring for 4-24 hours.

-

Monitoring: Follow the reaction's progress by LC-MS. The disappearance of the starting material and the appearance of the product mass should be observed.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst. Transfer the filtrate to a separatory funnel and wash with water. If the product remains in the aqueous layer due to the carboxylic acid, acidify the aqueous layer with 1M HCl to pH ~4 and extract with ethyl acetate (3x).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired 7-aryl-6-quinolinecarboxylic acid.

Application 3: Nucleophilic Aromatic Substitution (SNAr)

This reaction allows for the direct displacement of the C7-chloro group with various nucleophiles (N, O, S-based), providing a direct route to functionalized quinolines.[5]

Causality: The reaction is facilitated by the electron-deficient nature of the quinoline ring. The nucleophile attacks the carbon bearing the chlorine, forming a negatively charged Meisenheimer intermediate.[7] This intermediate is the rate-determining step. Subsequent elimination of the chloride ion restores aromaticity and yields the final product. Due to the lack of a strong ortho/para activating group, this reaction often requires higher temperatures to overcome the activation energy barrier.[8][15]

Caption: Generalized mechanism for SNAr reaction.

Protocol 3: General Procedure for Amination via SNAr

| Reagent/Material | Moles (equiv) | Purpose |

| 7-Chloro-6-quinolinecarboxylic acid | 1.0 | Electrophile |

| Amine (R₂NH) | 2.0 - 5.0 | Nucleophile & Base |

| K₂CO₃ or DIPEA (optional) | 2.0 | Base (if amine is used as a salt) |

| NMP or DMSO | - | High-boiling polar aprotic solvent |

Step-by-Step Methodology:

-

Setup: In a sealable pressure vessel, combine 7-Chloro-6-quinolinecarboxylic acid (1.0 eq) and the amine (2.0-5.0 eq). If the amine is a solid or used as a salt, add an additional base like K₂CO₃ (2.0 eq).

-

Solvation: Add a high-boiling solvent such as N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO).

-

Reaction: Seal the vessel tightly and heat the mixture to 120-180°C for 12-48 hours. Caution: Use appropriate shielding for high-temperature reactions under pressure.

-

Monitoring: Carefully cool and vent the vessel before taking an aliquot to monitor by LC-MS.

-

Work-up: Cool the reaction mixture to room temperature. Pour it into a beaker of ice water. Acidify with 1M HCl to precipitate the product (if it is a solid) or to allow for extraction.

-

Isolation: If a precipitate forms, collect it by vacuum filtration and wash with cold water. If no solid forms, extract the acidified mixture with an organic solvent like ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product by recrystallization or column chromatography to yield the 7-amino-6-quinolinecarboxylic acid derivative.

Safety and Handling

Researchers must consult the full Safety Data Sheet (SDS) before handling 7-Chloro-6-quinolinecarboxylic acid.[16][17][18][19][20]

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[16][17]

-

Hazards: May cause skin, eye, and respiratory irritation.[19][21] Avoid creating dust.[18]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[17]

Conclusion

7-Chloro-6-quinolinecarboxylic acid is a powerful and versatile intermediate in organic synthesis. Its distinct reactive sites—the carboxylic acid and the C7-chloro group—can be addressed with high selectivity using modern synthetic methods. A thorough understanding of its reactivity, as outlined in these application notes, allows chemists to strategically design and execute syntheses of complex, high-value molecules for applications in drug discovery and materials science.

References

-

Taylor & Francis. (2018, May 18). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Retrieved from [Link]

-

PubChem. 7-Chloro-6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid. Retrieved from [Link]

-

PMC. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Retrieved from [Link]

-

IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

-

Moustafa, A. M. Y., & Bakare, S. B. (2019). Synthesis of Some Hybrid 7-Hydroxy Quinolinone Derivatives As Anti Breast Cancer Drugs. Research on Chemical Intermediates, 45(7), 3895–3912. Retrieved from [Link]

-

Severinsen, R. (n.d.). The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives. Retrieved from [Link]

-

ResearchGate. (2025, December 6). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Retrieved from [Link]

-

Organic Chemistry Portal. Synthesis of quinolines. Retrieved from [Link]

-

Wikipedia. Nucleophilic aromatic substitution. Retrieved from [Link]

-

ACS Publications. (2003, November 6). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry. Retrieved from [Link]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

ResearchGate. (2015, November 5). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]

-

ResearchGate. (2018, September 12). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. Retrieved from [Link]

-

PubChem. 7-Chloroquinoline-4-carboxylic acid. Retrieved from [Link]

-

PubChem. 7-Chloroquinoline. Retrieved from [Link]

-

PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

-

Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

-

HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jns.edu.af [jns.edu.af]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 7-Chloroquinoline-4-carboxylic acid | C10H6ClNO2 | CID 610107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hepatochem.com [hepatochem.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. fishersci.com [fishersci.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

- 20. merckmillipore.com [merckmillipore.com]

- 21. 7-Chloroquinoline | C9H6ClN | CID 521963 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Synthesis of 7-Chloro-6-quinolinecarboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 7-Chloro-6-quinolinecarboxylic Acid Scaffold

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents with a broad spectrum of biological activities. Within this privileged heterocyclic family, derivatives of 7-chloro-6-quinolinecarboxylic acid represent a class of compounds with significant potential in drug discovery. The presence of the chlorine atom at the 7-position and a carboxylic acid moiety at the 6-position provides a unique scaffold for chemical modification, enabling the exploration of structure-activity relationships and the development of novel drug candidates. This guide provides detailed protocols and scientific rationale for the synthesis of these important derivatives, catering to the needs of researchers in organic synthesis and drug development.

Strategic Approaches to Synthesis

The synthesis of 7-chloro-6-quinolinecarboxylic acid derivatives can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired substitution patterns on the quinoline ring, and scalability of the reaction. This guide will focus on two robust and versatile methods:

-

Classical Cyclocondensation Reactions: Building the quinoline core from appropriately substituted aniline precursors.

-

Modern Palladium-Catalyzed Carbonylation: Introducing the carboxylic acid group onto a pre-formed quinoline scaffold.

Protocol I: Synthesis via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful and well-established method for the synthesis of 4-hydroxyquinoline derivatives, which can be further elaborated.[1][2] By starting with a strategically substituted aniline, we can construct the desired 7-chloro-6-quinolinecarboxylic acid framework. A key starting material for this approach is 4-amino-3-chlorobenzoic acid.

Workflow for the Gould-Jacobs Synthesis

Caption: Workflow for the synthesis of 7-chloro-4-hydroxy-6-quinolinecarboxylic acid via the Gould-Jacobs reaction.

Part 1: Synthesis of the Key Precursor: 4-Amino-3-chlorobenzoic acid

The synthesis of the starting aniline, 4-amino-3-chlorobenzoic acid, is a critical first step. A common route involves the reduction of the corresponding nitro compound followed by hydrolysis.

Protocol 1.1: Synthesis of Methyl 4-amino-3-chlorobenzoate (Reduction)

-

Materials: Methyl 4-nitro-3-chlorobenzoate, Iron powder, Ammonium chloride, Ethanol, Water.

-

Procedure:

-

To a stirred suspension of iron powder (3.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add a catalytic amount of ammonium chloride.

-

Heat the mixture to reflux (approximately 78-80 °C).

-

Add a solution of methyl 4-nitro-3-chlorobenzoate (1.0 eq) in ethanol dropwise to the refluxing mixture.

-

Maintain reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

-

Wash the celite pad with hot ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure to obtain crude methyl 4-amino-3-chlorobenzoate, which can be used in the next step without further purification or purified by recrystallization from ethanol/water.

-

Protocol 1.2: Synthesis of 4-Amino-3-chlorobenzoic acid (Hydrolysis) [3]

-

Materials: Methyl 4-amino-3-chlorobenzoate, Sodium hydroxide (NaOH), Methanol (MeOH), Hydrochloric acid (HCl).

-

Procedure:

-

Dissolve methyl 4-amino-3-chlorobenzoate (1.0 eq) in methanol.[3]

-

Add a solution of 1N sodium hydroxide (1.1 eq) to the methanolic solution at 45 °C.[3]

-

Stir the reaction mixture for 5 hours at 45 °C, then allow it to stir overnight at room temperature.[3]

-

To drive the reaction to completion, an additional portion of 1N NaOH (0.5 eq) can be added, and the mixture stirred at 45 °C for another 2 hours.[3]

-

Concentrate the solvent under reduced pressure.[3]

-

Acidify the residue with 1N HCl until a solid precipitates.[3]

-

Filter the solid precipitate, wash with cold water, and dry to yield 4-amino-3-chlorobenzoic acid.[3]

-

| Parameter | Value | Reference |

| Starting Material | Methyl 4-amino-3-chlorobenzoate | [3] |

| Reagents | NaOH, MeOH, HCl | [3] |

| Temperature | 45 °C, then room temperature | [3] |

| Reaction Time | ~7 hours + overnight | [3] |

| Yield | ~95% | [3] |

Part 2: Construction of the Quinoline Ring

With the substituted aniline in hand, the next stage is the Gould-Jacobs cyclization.

Protocol 1.3: Synthesis of Ethyl 7-chloro-4-hydroxy-6-quinolinecarboxylate

-

Materials: 4-Amino-3-chlorobenzoic acid, Diethyl ethoxymethylenemalonate (DEEM), High-boiling solvent (e.g., Dowtherm A or diphenyl ether).

-

Procedure:

-

Condensation: In a round-bottomed flask, mix 4-amino-3-chlorobenzoic acid (1.0 eq) and diethyl ethoxymethylenemalonate (1.1-1.2 eq). Heat the mixture at 100-130 °C for 1-2 hours.[4] The ethanol formed during the reaction is allowed to distill off.

-

Cyclization: In a separate flask, heat a high-boiling solvent to a vigorous boil (approximately 250-260 °C).[4]

-

Carefully and slowly add the warm product from the condensation step to the boiling solvent.

-

Continue heating for 30-60 minutes to effect the cyclization.[4] The product will begin to precipitate from the hot solution.

-

Cool the reaction mixture and filter the solid product.

-

Wash the filter cake with a non-polar solvent like hexane to remove the high-boiling solvent.

-

The crude ethyl 7-chloro-4-hydroxy-6-quinolinecarboxylate can be purified by recrystallization.

-

Part 3: Final Product Generation

Protocol 1.4: Synthesis of 7-Chloro-4-hydroxy-6-quinolinecarboxylic acid (Hydrolysis)

-

Materials: Ethyl 7-chloro-4-hydroxy-6-quinolinecarboxylate, Sodium hydroxide solution (e.g., 10% w/v), Concentrated hydrochloric acid.

-

Procedure:

-

Suspend the crude ethyl 7-chloro-4-hydroxy-6-quinolinecarboxylate in a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 1-2 hours, or until the solid has completely dissolved, indicating complete hydrolysis.

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the solution with concentrated hydrochloric acid until the product precipitates.

-

Collect the solid by filtration, wash thoroughly with cold water, and dry to obtain 7-chloro-4-hydroxy-6-quinolinecarboxylic acid.

-